1-Boc-2-Piperidone
Description
Significance of Piperidine (B6355638) Scaffolds in Contemporary Chemical Research
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. longdom.orgresearchgate.net In fact, it is the third most prevalent ring system found in small-molecule drugs, highlighting its importance in medicinal chemistry. thieme.de The prevalence of the piperidine scaffold can be attributed to its ability to impart favorable pharmacokinetic properties to drug candidates, acting as a bioisostere for other functional groups. longdom.org
The versatility of the piperidine ring allows for a wide range of substitution patterns, which in turn modulates the biological activity of its derivatives. longdom.orgthieme.de This structural diversity has been exploited in the development of drugs targeting a broad spectrum of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. researchgate.net Consequently, the development of new synthetic methodologies to access functionalized piperidines remains an active and crucial area of research in organic chemistry. usm.edunih.gov
Strategic Role of N-Boc Protection in Piperidine Derivatives
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom in piperidine and other amine-containing molecules. nordmann.global Its popularity stems from its ability to be introduced under mild conditions, typically by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group effectively masks the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions during subsequent synthetic transformations. guidechem.com
A key advantage of the Boc group is its stability to a wide range of reaction conditions, including those involving nucleophiles and many oxidizing and reducing agents. acs.org However, it can be readily removed under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. acs.org This orthogonal deprotection strategy allows for the selective unmasking of the nitrogen at a desired stage of a multi-step synthesis. In the context of N-Boc-2-piperidone, the Boc group facilitates a variety of chemical transformations that would be otherwise difficult to achieve with the unprotected lactam. guidechem.com
Overview of Academic Research Trajectories for N-Boc-2-piperidone
N-Boc-2-piperidone serves as a versatile starting material and intermediate in numerous academic research endeavors, primarily focused on the synthesis of complex molecular architectures. Key research areas include:
Asymmetric Synthesis: The development of methods for the enantioselective functionalization of the piperidine ring is a major focus. Research has explored the use of chiral catalysts and auxiliaries to control the stereochemistry of reactions involving N-Boc-2-piperidone and its derivatives, leading to the synthesis of optically active piperidines. nih.govrsc.org
Natural Product Synthesis: The piperidine scaffold is a core component of many alkaloids and other natural products. acs.orgresearchgate.net N-Boc-2-piperidone provides a convenient entry point for the total synthesis of these complex molecules, with the Boc group playing a crucial role in directing reactivity and ensuring chemoselectivity. acs.org
Methodology Development: Researchers continuously seek to expand the synthetic utility of N-Boc-2-piperidone by developing novel reactions and transformations. This includes exploring its use in olefination reactions, such as the modified Julia olefination, to create exocyclic double bonds, and in catalytic dynamic resolutions to access enantioenriched products. researchgate.netnih.gov
Medicinal Chemistry: The synthesis of novel piperidine-containing compounds for biological evaluation is a significant driver of research involving N-Boc-2-piperidone. By modifying the piperidone ring and introducing various substituents, chemists aim to create new drug candidates with improved efficacy and pharmacological profiles. rsc.org
Table 1: Properties of N-Boc-2-piperidone
| Property | Value |
|---|---|
| CAS Number | 85908-96-9 guidechem.comscbt.com |
| Molecular Formula | C₁₀H₁₇NO₃ guidechem.comscbt.com |
| Molecular Weight | 199.25 g/mol guidechem.comscbt.com |
| Appearance | Colorless to pale yellow liquid or white solid guidechem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water guidechem.com |
Table 2: Key Reactions Involving N-Boc-2-piperidone and its Derivatives
| Reaction Type | Description | Reference |
|---|---|---|
| Asymmetric Deprotonation/Kinetic Resolution | Use of chiral bases to selectively deprotonate one enantiomer of a racemic mixture, allowing for the synthesis of enantioenriched piperidines. | rsc.orgacs.org |
| Modified Julia Olefination | A reaction to form a carbon-carbon double bond from the carbonyl group of N-Boc-2-piperidone. | researchgate.net |
| Catalytic Dynamic Resolution | A process where a racemic mixture of a 2-lithiopiperidine derivative is converted to a single enantiomer using a chiral catalyst. | nih.govnih.gov |
| Functionalization | Introduction of various substituents at different positions of the piperidine ring to create diverse molecular structures. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHMJAEGZPQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428825 | |
| Record name | N-Boc-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85908-96-9 | |
| Record name | tert-Butyl 2-oxopiperidine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85908-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-2-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413 | |
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Synthetic Methodologies for N Boc 2 Piperidone and Its Derivatives
Direct Synthesis Strategies for N-Boc-2-piperidone
The direct synthesis of N-Boc-2-piperidone typically involves the initial formation of the 2-piperidone (B129406) ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Cyclization and Lactamization Approaches to the 2-Piperidone Core
The foundational 2-piperidone (δ-valerolactam) structure can be synthesized through various cyclization and lactamization reactions. A classical and well-established method is the Beckmann rearrangement of cyclopentanone (B42830) oxime. google.com This reaction is typically carried out in the presence of a strong acid. google.com An alternative approach involves the self-cyclization of 5-aminopentanoic acid or its derivatives. For instance, 5-aminopentanol can undergo self-cyclization catalyzed by transition metal complexes, such as those involving rhodium or ruthenium, to yield 2-piperidone. google.com
Other strategies include cascade reactions, such as the Knövenagel–Michael–Mannich cyclization, which can produce highly substituted 2-piperidone derivatives from aromatic aldehydes, malononitrile, and an ammonium (B1175870) source. researchgate.netresearchgate.net Additionally, the intramolecular cyclization of aminonitriles, formed from the cyanidation of certain amines, can be effected using reducing agents like diisobutylaluminium hydride (DIBAL-H) to form the piperidine (B6355638) ring. mdpi.com
Preparations from Precursors Containing the Piperidone Scaffold
A straightforward and widely used method for the synthesis of N-Boc-2-piperidone involves the direct N-acylation of commercially available 2-piperidone. This is typically achieved by reacting 2-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. guidechem.com This method is efficient for producing the title compound on a laboratory scale. guidechem.com
Similarly, precursors such as N-benzyl-3-hydroxy piperidine can be converted to N-Boc-3-hydroxy piperidine by reaction with di-tert-butyl dicarbonate under hydrogenolysis conditions with a palladium-carbon catalyst. google.com Subsequent oxidation provides N-Boc-3-piperidone, a closely related derivative. google.com
Transition Metal-Catalyzed Coupling Reactions in N-Boc-Piperidine Synthesis
Transition metal-catalyzed reactions are powerful tools for the synthesis of functionalized N-Boc-piperidine derivatives. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the β-C(sp³)–H arylation of N-Boc-piperidines. researchgate.net These reactions often utilize a directing group to achieve site-selectivity.
Furthermore, the α-lithiation of N-Boc-piperidine followed by transmetalation to an organozinc species allows for subsequent palladium-catalyzed Negishi-type cross-coupling reactions with aryl or vinyl halides. clockss.org This approach provides access to a variety of 2-aryl and 2-vinyl N-Boc-piperidine derivatives. clockss.orgresearchgate.net Rhodium-catalyzed α-borylation of N-(2-pyridyl)piperidine has also been reported, yielding a precursor that can be further functionalized. whiterose.ac.uk
Enantioselective Synthesis of N-Boc-Piperidine Derivatives
The development of enantioselective methods to access chiral piperidine derivatives is of paramount importance for the synthesis of biologically active molecules.
Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine
A highly effective strategy for the enantioselective synthesis of 2-substituted N-Boc-piperidines is the catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine. nih.govuark.edu This organolithium species is generated by the deprotonation of N-Boc-piperidine at the α-position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.gov The resulting racemic organolithium undergoes rapid interconversion between its enantiomers. researchgate.net In the presence of a substoichiometric amount of a chiral ligand, one enantiomer of the organolithium is selectively complexed and stabilized, leading to an enantioenriched product upon reaction with an electrophile. uark.edu
The enantioselectivity of the catalytic dynamic resolution is controlled by the choice of the chiral ligand. uark.eduwhiterose.ac.uk Diastereomeric diaminoalkoxide ligands have proven to be particularly effective in resolving N-Boc-2-lithiopiperidine, allowing for the synthesis of either enantiomer of the 2-substituted piperidine product with high enantiomeric ratios (er). nih.govacs.org The process is catalytic in the chiral ligand, making it an efficient and atom-economical method. nih.govresearchgate.net The use of these chiral ligands in the presence of TMEDA has enabled the highly enantioselective synthesis of a wide array of 2-substituted piperidines by quenching the resolved organolithium with various electrophiles. nih.govnih.gov
The following table summarizes the results of the catalytic dynamic resolution of N-Boc-2-lithiopiperidine using different electrophiles and chiral ligands, demonstrating the high yields and enantioselectivities achievable with this methodology. nih.gov
| Entry | Chiral Ligand | Electrophile | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 8 | Bu₃SnCl | (S)-10 | 66 | 96:4 |
| 2 | 9 | Bu₃SnCl | (R)-10 | 62 | 97:3 |
| 3 | 8 | CO₂ | (R)-11 | 78 | 98:2 |
| 4 | 8 | ClCO₂Me | (R)-12 | - | >99:1 |
| 5 | 9 | ClCO₂Me | (S)-12 | - | >99:1 |
| 6 | 8 | PhNCO | (R)-13 | - | >99:1 |
| 7 | 8 | Allyl bromide¹ | (R)-14 | 63 | 95:5 |
| 8 | 9 | Allyl bromide¹ | (S)-14 | 59 | 96:4 |
| 9 | 8 | Benzyl bromide¹ | (R)-15 | 65 | >99:1 |
| ¹Reaction performed under Negishi coupling conditions (transmetalation with ZnCl₂ followed by coupling with CuCN·2LiCl). nih.gov |
Mechanistic Investigations of Dynamic Resolution Processes
The dynamic resolution of N-Boc-2-lithiopiperidine is a powerful strategy for asymmetric synthesis. This process relies on the ability of the two enantiomers of the organolithium intermediate to interconvert, allowing for the resolution to proceed beyond a 50% theoretical yield. researchgate.netnih.gov Proton abstraction from N-tert-butoxycarbonyl-piperidine (N-Boc-piperidine) using sec-butyllithium (sBuLi) and tetramethylethylenediamine (TMEDA) generates a racemic organolithium species. researchgate.netnih.gov In the presence of a chiral ligand, these enantiomeric organolithiums can be resolved. researchgate.netnih.gov
Two primary mechanisms govern the enantioselectivity of the products: Dynamic Kinetic Resolution (DKR) and Dynamic Thermodynamic Resolution (DTR). researchgate.netnih.gov
Dynamic Kinetic Resolution (DKR): This process operates under kinetic control. By adding an electrophile, such as trimethylsilyl (B98337) chloride, slowly to the equilibrating mixture of organolithium enantiomers complexed with a chiral ligand, one enantiomer reacts faster than the other. researchgate.net This method can achieve high enantioselectivity and can be performed with a substoichiometric amount of the chiral ligand, making it a catalytic dynamic kinetic resolution. researchgate.netnih.gov
Dynamic Thermodynamic Resolution (DTR): In this scenario, the two diastereomeric complexes of the organolithium enantiomers with the chiral ligand equilibrate to favor the thermodynamically more stable diastereomer. researchgate.netnih.govresearchgate.net Trapping this mixture with a variety of electrophiles provides enantiomerically enriched 2-substituted piperidines. researchgate.netnih.gov Chiral diamino-alkoxides have been identified as particularly effective ligands for DTR. researchgate.netnih.gov
Kinetic studies of the enantiomerization and DTR of N-Boc-2-lithiopiperidine have shown significant differences in the enthalpy and entropy for these processes, highlighting the role of the achiral ligand TMEDA. researchgate.net The rates of both racemization and DTR are first-order in TMEDA concentration, a crucial factor for optimizing asymmetric syntheses involving these chiral organolithiums. researchgate.net
Kinetic Resolution via Asymmetric Deprotonation of N-Boc-2-Arylpiperidines
Kinetic resolution through the asymmetric deprotonation of N-Boc-2-arylpiperidines is a highly effective method for obtaining enantioenriched piperidine derivatives. nih.govrsc.orgrsc.org This strategy involves the use of a chiral base to selectively deprotonate one enantiomer of the racemic starting material at a faster rate than the other. nih.govrsc.orgrsc.orgnih.gov The unreacted, enantioenriched starting material can then be recovered, or the resulting lithiated species can be trapped with an electrophile to form a new, enantioenriched product. nih.govrsc.org This approach has been successfully extended to N-Boc-2-aryl-4-methylenepiperidines, demonstrating its versatility. nih.govacs.orgnih.gov
Chiral Base-Mediated Asymmetric Proton Abstraction
The success of the kinetic resolution hinges on the chiral base employed. The combination of an organolithium reagent, typically n-butyllithium (n-BuLi), with a chiral ligand creates a "chiral base" complex that directs the proton abstraction. nih.govrsc.orgrsc.orgresearchgate.net The most commonly used and effective chiral ligands for this transformation are the naturally occurring alkaloid (-)-sparteine (B7772259) and its synthetic enantiomer, the (+)-sparteine surrogate. nih.govrsc.orgrsc.org
The choice of the sparteine (B1682161) enantiomer dictates the selectivity of the reaction, allowing for the formation of either enantiomer of the desired product. acs.orgacs.org For instance, using n-BuLi/(-)-sparteine selectively deprotonates one enantiomer of a racemic N-Boc-2-arylpiperidine, while using n-BuLi/(+)-sparteine results in the preferential deprotonation of the other enantiomer. researchgate.netnih.gov The process has proven effective for a range of 2-arylpiperidines, yielding recovered starting materials with high enantiomeric ratios (er up to 97:3). nih.govrsc.orgrsc.org
| Substrate (Aryl Group) | Chiral Ligand | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) of Recovered Material | Reference |
|---|---|---|---|---|
| Phenyl | (-)-Sparteine | 42 | 94:6 | whiterose.ac.uk |
| Phenyl | (+)-Sparteine | - | - | nih.govrsc.org |
| 2-Thienyl | (-)-Sparteine | 48 | 97:3 | rsc.org |
| 4-Fluorophenyl | (-)-Sparteine | 39 | 94:6 | rsc.org |
| 4-Chlorophenyl | (-)-Sparteine | 43 | 95:5 | rsc.org |
Stereochemical Retention in Post-Resolution Functionalizations
A critical aspect of kinetic resolution is the subsequent functionalization of the resolved compounds. Research has demonstrated that the enantioenriched N-Boc-2-arylpiperidines, recovered after the resolution process, can be subjected to a second deprotonation followed by electrophilic trapping. nih.govacs.orgnih.gov This sequence proceeds with high fidelity, yielding 2,2-disubstituted piperidines with retention of stereochemistry. nih.govacs.orgnih.gov
The configurationally stable organolithium intermediate formed upon deprotonation of the enantioenriched piperidine is key to this outcome. acs.orgacs.org When this intermediate is trapped with an electrophile, the reaction occurs without loss of enantiopurity. acs.orgrsc.org For example, lithiation of enantioenriched (S)-N-Boc-2-phenyl-4-methylenepiperidine (er 99:1) with n-BuLi, followed by trapping with methyl chloroformate, gives the corresponding 2-ester derivative while maintaining the 99:1 enantiomeric ratio. acs.org This stereochemical retention significantly enhances the utility of the kinetic resolution method, providing access to a diverse array of complex, enantiopure piperidine building blocks. nih.govacs.orgnih.gov
Asymmetric Reduction Methods for Enantioenriched N-Boc-Piperidine Precursors
Asymmetric reduction of prochiral piperidone precursors offers an alternative and powerful route to enantioenriched N-Boc-piperidine derivatives. Biocatalysis, in particular, has emerged as a highly efficient strategy. Carbonyl reductases are enzymes that can catalyze the reduction of ketones to alcohols with high yield and exceptional enantioselectivity under mild reaction conditions. mdpi.com
One notable example is the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key chiral intermediate for the synthesis of the pharmaceutical agent ibrutinib. mdpi.com A carbonyl reductase from Rhodococcus erythropolis (ReCR) has been shown to catalyze this transformation with strict (S)-stereoselectivity (e.e. > 99.9%). mdpi.com
Further research involving protein engineering has led to improved catalyst performance. The substitution of a single amino acid residue (Tyr54 to Phe) in the ReCR enzyme significantly boosted its catalytic efficiency. mdpi.com Using whole E. coli cells overexpressing this variant (ReCR Y54F), the asymmetric reduction of N-Boc-3-piperidone was achieved at a high substrate concentration (1.5 M) with a product yield of 95.92% in a biphasic aqueous/organic solvent system. mdpi.com This demonstrates the potential of asymmetric reduction for the practical, large-scale synthesis of valuable chiral N-Boc-piperidine precursors. mdpi.com
| Biocatalyst | Substrate Concentration | Yield of (S)-NBHP (%) | Enantiomeric Excess (e.e.p %) | Reference |
|---|---|---|---|---|
| ReCR | 1.5 M | 77.78 | >99.9 | mdpi.com |
| ReCR Y54F (variant) | 1.5 M | 95.92 | >99.9 | mdpi.com |
Functional Group Transformations and Derivatizations of the N-Boc-2-piperidone Core
The N-Boc-2-piperidone structure serves as a versatile scaffold for a variety of functional group transformations, enabling the synthesis of diverse piperidine derivatives. The reactivity of both the alpha-position to the nitrogen and the carbonyl group can be exploited.
Alpha-Functionalization and Carbonyl Reactivity of the Piperidone Ring
The N-Boc protecting group plays a crucial role in directing the reactivity of the piperidone core. wikipedia.org While direct alpha-functionalization of N-Boc-2-piperidone itself is less common than with N-Boc-piperidine, related transformations highlight the synthetic potential.
Carbonyl Reactivity: The carbonyl group of piperidone precursors is a key handle for derivatization. For instance, in the synthesis of N-Boc-2-aryl-4-methylenepiperidines, a 2-aryl-4-piperidone is treated in a Wittig olefination reaction to install the methylene (B1212753) group. acs.org This transformation directly modifies the carbonyl functionality, converting it into a carbon-carbon double bond, which can then undergo further reactions. acs.org
Alpha-Functionalization: The alpha-position of the related N-Boc-piperidine ring is readily functionalized through deprotonation-trapping sequences. beilstein-journals.orgwhiterose.ac.uk Rhodium-catalyzed C-H insertion reactions provide another powerful method for alpha-functionalization. nih.gov Using a rhodium catalyst like Rh₂(R-TCPTAD)₄, donor/acceptor carbenes can react with N-Boc-piperidine to generate 2-substituted analogues, demonstrating site-selective C-H functionalization. nih.gov Furthermore, photocatalytic methods have been developed for the regiodivergent functionalization of saturated N-heterocycles. chemrxiv.org A flavin-based photocatalyst can generate a Boc-stabilized iminium ion intermediate from N-Boc-piperidine, which can then lead to α-hydroxylation products. chemrxiv.org
A direct synthetic application starting from 2-piperidone involves its reaction with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-2-piperidone. wikipedia.org This intermediate is then used in the synthesis of important flavor compounds, illustrating the utility of transformations on the N-Boc-2-piperidone core itself. wikipedia.org
Olefination Reactions on N-Boc-Piperidinone Derivatives
Olefination reactions are fundamental transformations for the conversion of carbonyl groups, such as those in N-Boc-piperidinone derivatives, into carbon-carbon double bonds. These reactions are pivotal for introducing exocyclic methylene groups or for constructing more complex carbon skeletons.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed olefination method. In one example, N-Boc-4-piperidone was reacted with a phosphonate (B1237965) ylide generated from triethyl phosphonoacetate using sodium hydride as a base in tetrahydrofuran (B95107) (THF) at room temperature. This reaction exclusively produced the (E)-isomer of the corresponding α,β-unsaturated ester in high yield. This stereoselectivity is a hallmark of the HWE reaction, favoring the formation of the thermodynamically more stable E-alkene.
Another significant olefination is the Wittig reaction. Research has shown its application in the synthesis of exomethylene piperidines from N-Boc-4-piperidone. Using methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium (n-BuLi) in THF, the ketone is converted to the desired alkene.
The Peterson olefination provides an alternative route, particularly useful for the synthesis of silyl-substituted alkenes or for diastereoselective alkene synthesis. While less common for simple exomethylene group installation on piperidinones compared to the Wittig or HWE reactions, it offers unique synthetic possibilities depending on the substrate and reaction conditions.
| Reaction | Reagents | Product | Yield | Ref |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, THF | (E)-tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 95% | |
| Wittig | Methyltriphenylphosphonium bromide, n-BuLi, THF | tert-butyl 4-methylenepiperidine-1-carboxylate | Not specified |
Construction of Spirocyclic Rings on N-Boc-Piperidine Systems
Spirocyclic systems, where two rings share a single atom, are prevalent in many natural products and pharmacologically active compounds. The N-Boc-piperidine framework serves as a common starting point for the synthesis of these complex architectures.
One prominent strategy involves the intramolecular cyclization of a tethered nucleophile onto an electrophilic position of the piperidine ring. For instance, N-Boc-4-piperidone can be elaborated to construct spiro-oxindoles. This has been achieved through a multicomponent reaction involving N-Boc-4-piperidone, anilines, and isatins, catalyzed by L-proline, to afford spiro[indole-3,4'-piperidine] (B97032) derivatives in excellent yields.
Another approach is the [3+2] cycloaddition of azomethine ylides generated from N-Boc-4-piperidone and an amino acid, such as sarcosine, with a dipolarophile like dimethyl acetylenedicarboxylate. This method leads to the formation of dispiro-pyrrolidine systems fused to the piperidine ring.
Electrophilic Quench Strategies for Organometallic N-Boc-Piperidine Species
The generation of organometallic species from N-Boc-piperidines, followed by quenching with an electrophile, is a powerful method for C-C bond formation and functionalization of the piperidine ring. This typically involves the deprotonation of a C-H bond adjacent to the nitrogen atom using a strong base, creating a nucleophilic carbanion that can react with various electrophiles.
The use of a strong base, such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can facilitate the deprotonation at the C2 position of N-Boc-piperidine. The resulting lithiated species is a versatile nucleophile. Subsequent reaction with an electrophile, for example, an aldehyde or ketone, introduces a new substituent at the 2-position. This strategy has been used to synthesize 2-substituted piperidines with high diastereoselectivity.
Studies have demonstrated the trapping of these lithiated intermediates with a range of electrophiles. For instance, quenching with carbon dioxide (CO2) followed by esterification provides a route to 2-carboxy-piperidine derivatives. Reaction with alkyl halides, such as methyl iodide, allows for direct alkylation at the C2 position. The choice of base, solvent, and temperature is crucial for the successful formation and subsequent reaction of the organometallic intermediate.
| Organometallic Species | Base/Conditions | Electrophile | Product | Ref |
| 2-Lithio-N-Boc-piperidine | s-BuLi, TMEDA, THF, -78 °C | Benzaldehyde | 2-(hydroxy(phenyl)methyl)piperidine-1-carboxylate | |
| 2-Lithio-N-Boc-piperidine | s-BuLi, TMEDA, Et2O, -78 °C | CO2 | Piperidine-1,2-dicarboxylic acid 1-tert-butyl ester | |
| 2-Lithio-N-Boc-piperidine | s-BuLi, TMEDA, THF, -78 °C | Methyl Iodide | 2-Methylpiperidine-1-carboxylic acid tert-butyl ester |
N-Boc Protecting Group Manipulation in Piperidine Synthesis
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis due to its stability under many reaction conditions and its relatively straightforward removal.
Deprotection Methodologies
The cleavage of the N-Boc group is a critical step in many synthetic sequences, liberating the piperidine nitrogen for further functionalization or to yield the final target molecule.
Acid-Mediated N-Boc Deprotection
The most common method for N-Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) is widely used, often neat or in a co-solvent like dichloromethane (B109758) (DCM). The reaction proceeds readily at room temperature, and the byproducts, isobutylene (B52900) and carbon dioxide, are volatile, simplifying workup.
Hydrochloric acid (HCl), typically as a solution in an organic solvent such as dioxane or methanol, is another effective reagent for Boc cleavage. This method is particularly useful when an HCl salt of the resulting piperidine is desired. The choice between TFA and HCl often depends on the compatibility of other functional groups in the molecule with the specific acid and the desired salt form of the product.
| Acid Reagent | Solvent | Conditions | Typical Byproducts | Ref |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Isobutylene, Carbon Dioxide | |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | Isobutylene, Carbon Dioxide, tert-Butanol |
Selective Thermolytic N-Boc Deprotection in Continuous Flow Systems
While acid-mediated deprotection is robust, the presence of acid-sensitive functional groups in a molecule may necessitate alternative methods. Thermal deprotection of the N-Boc group offers a neutral alternative. In conventional batch chemistry, this often requires high temperatures that can lead to side reactions.
Continuous flow microreactor technology provides a solution for performing this thermolysis selectively and efficiently. By passing a solution of the N-Boc-protected piperidine through a heated reactor, the deprotection can be achieved at high temperatures with very short residence times. This rapid heating and cooling minimizes the formation of thermal degradation byproducts. This method has been shown to be highly effective for the deprotection of N-Boc groups in the presence of other sensitive protecting groups, such as N-Cbz, which remain intact under these conditions. The solvent choice is critical, with high-boiling point solvents like diphenyl ether often used to achieve the necessary temperatures.
Advanced Reaction Mechanisms and Stereochemical Control in N Boc Piperidine Chemistry
Carbanion Inversion and Equilibration Dynamics in Dynamic Resolutions
The generation of a racemic 2-lithio-N-Boc-piperidine species via deprotonation with reagents like sec-butyllithium (B1581126) (s-BuLi) and tetramethylethylenediamine (TMEDA) opens the door to dynamic resolution strategies. researchgate.netnih.gov These methods rely on the ability of the chiral carbanionic center to undergo inversion. The two enantiomeric organolithiums can interconvert, allowing for resolution under either kinetic or thermodynamic control. nih.govnih.govrsc.org
In dynamic thermodynamic resolution (DTR), a chiral ligand is added to the racemic organolithium mixture. nih.govnih.gov This leads to the formation of two diastereomeric complexes. By allowing the system to equilibrate at a specific temperature (e.g., -40 °C to -30 °C), one diastereomeric complex can be populated preferentially. nih.govnih.gov Subsequent cooling to a lower temperature (e.g., -78 °C) freezes this equilibrium, and quenching with an electrophile yields an enantioenriched product. nih.gov The success of DTR hinges on the carbanion's ability to invert and reach thermodynamic equilibrium. nih.gov
Kinetic studies have been crucial in understanding the dynamics of this system. The barrier to enantiomerization of N-Boc-2-lithiopiperidine and the rate of DTR have been measured, revealing significant differences in the activation parameters (enthalpy and entropy) for these processes. researchgate.netnih.gov Notably, the achiral ligand TMEDA plays a critical role; both the racemization and the DTR processes have been found to be first-order in TMEDA concentration. researchgate.netnih.govnih.gov In the absence of TMEDA, DTR is not observed at -40 °C, highlighting its role in facilitating the ligand exchange and equilibration necessary for the resolution. nih.gov
| Process | Parameter | Value |
|---|---|---|
| Enantiomerization | ΔH‡ (kcal/mol) | 19.1 ± 0.9 |
| ΔS‡ (cal/mol·K) | 7.7 ± 3.8 | |
| DTR with Chiral Ligand 4 | ΔH‡ (kcal/mol) | 11.2 ± 0.6 |
| ΔS‡ (cal/mol·K) | -17.5 ± 2.6 |
Influence of Chiral Ligands on Asymmetric Induction in Organolithium Chemistry
The choice of chiral ligand is paramount for achieving high enantioselectivity in the reactions of 2-lithio-N-Boc-piperidine. While the classic s-BuLi/(-)-sparteine (B7772259) combination is highly effective for the asymmetric deprotonation of N-Boc-pyrrolidine, it is less successful with N-Boc-piperidine, often resulting in low yields. nih.govnih.govwhiterose.ac.uk This has spurred the development and screening of numerous alternative chiral ligands. researchgate.net
Chiral diamino-alkoxides have emerged as particularly effective ligands for the DTR of N-Boc-2-lithiopiperidine. researchgate.netnih.gov These ligands coordinate to the lithium cation, creating a chiral environment that differentiates between the two enantiomers of the organolithium. nih.gov This leads to a thermodynamic preference for one of the two possible diastereomeric complexes. For instance, a screening of 26 different chiral diamino-alkoxide ligands found that selectivities of up to 85:15 could be achieved in the DTR process. researchgate.net
More advanced catalytic dynamic resolution (CDR) processes have also been developed. nih.govnih.gov In these systems, a substoichiometric amount of a chiral ligand is used to resolve the racemic organolithium. nih.gov The process can be highly efficient, affording excellent enantioselectivity for a wide range of electrophiles. nih.gov For example, the use of specific dilithio diaminoalkoxide catalysts in the presence of TMEDA has enabled the synthesis of either enantiomer of 2-substituted piperidines with high enantiomeric ratios (up to 99:1). nih.govuark.edu The success of these catalytic systems depends on a complex interplay of ligand exchange rates and the relative stabilities of the various organolithium complexes. nih.govresearchgate.net
| Ligand/System | Reaction Type | Product Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| s-BuLi/(-)-sparteine | Asymmetric Deprotonation | 87:13 | whiterose.ac.uk |
| (+)-Sparteine surrogate | Asymmetric Deprotonation | up to 88:12 | nih.gov |
| Chiral Diamino-alkoxides (best of 26) | Dynamic Thermodynamic Resolution (DTR) | 85:15 | researchgate.net |
| Dilithio Diaminoalkoxide 8 | Catalytic Dynamic Resolution (CDR) | up to 99:1 | nih.gov |
| Alexakis diamine (R,R)-27 | Asymmetric Deprotonation | 90:10 | whiterose.ac.uk |
Conformational Dynamics of the N-Boc Group in Lithiated Piperidines
The conformational dynamics of the N-Boc group play a surprisingly critical role in the lithiation of N-Boc-piperidine. The bulky tert-butoxycarbonyl group can exist in different rotational conformations (rotamers), and its orientation influences the accessibility of the adjacent α-protons. sheffield.ac.uk Lithiation is understood to proceed via coordination of the organolithium base to the carbonyl oxygen of the Boc group. sheffield.ac.ukacs.org This requires the carbonyl to be oriented toward the proton being abstracted. sheffield.ac.ukacs.org Consequently, the rate of rotation between Boc group rotamers can become a rate-limiting factor in the deprotonation step. sheffield.ac.uk
| Compound | Method | Parameter | Value | Temperature |
|---|---|---|---|---|
| N-Boc-2-phenylpiperidine | VT-NMR / DFT | t1/2 for rotation | ~4 s | -78 °C |
| ΔG‡ (kJ/mol) | ~55 | 195 K | ||
| N-Boc-2-phenylpyrrolidine | VT-NMR / DFT | t1/2 for rotation | ~10 h | -78 °C |
| t1/2 for rotation | ~3.5 min | -50 °C | ||
| N-Boc-N'-Cumyl-2-arylpiperazine | VT-NMR / DFT | ΔG‡ (kJ/mol) | ~49-50 | -78 °C |
| t1/2 for rotation | ~2 s | -78 °C |
Elucidation of Transition State Geometries for Stereoselective Transformations
Computational chemistry, particularly DFT calculations, provides invaluable insight into the stereochemical outcomes of N-Boc-piperidine functionalization by elucidating the geometries of key transition states. acs.orgbac-lac.gc.caacs.org For asymmetric deprotonation, the stereoselectivity arises from the energy difference between the diastereomeric transition states leading to the removal of the pro-R versus the pro-S proton.
In the s-BuLi/(-)-sparteine mediated deprotonation, calculations have shown that the transition state leading to the major enantiomer is lower in energy. whiterose.ac.ukbac-lac.gc.ca For N-Boc-piperidine, the activation energy for proton removal is calculated to be 2-3 kcal/mol higher than for the corresponding pyrrolidine (B122466), which explains the experimentally observed slower reaction rate. whiterose.ac.uk More recent computational studies on the asymmetric lithiation of a related lactam with a (+)-sparteine surrogate predicted an energy difference of 1.26 kcal/mol between the competing transition states, corresponding to a predicted enantiomeric ratio of 89:11, which aligns well with experimental findings for N-Boc-piperidine. nih.gov
These calculations also help rationalize the conformational preferences of the intermediates. For instance, in lithiated N-Boc-2-cyanopiperidines, the relief of A(1,3) strain between the N-Boc group and an axial substituent at C6 can dictate the ring conformation and the stereochemical course of the reaction. acs.org The intermediate may adopt a conformation that places the C6-substituent in an axial position to minimize this strain, thereby influencing the facial selectivity of an incoming electrophile. acs.org Similarly, in carbolithiation reactions of piperidine (B6355638) enecarbamates, the stereochemical outcome is dictated by the transition state of the nucleophilic addition, which can be modeled to predict and explain the high diastereoselectivity observed. nih.gov Computational modeling of transition state geometries for the cyclization of unsaturated acetals to form piperidines has also been instrumental in identifying unexpected lower-barrier SN2'-like mechanisms, correctly predicting the observed stereoselectivity. umich.edu
Applications of N Boc 2 Piperidone and Its Synthesized Derivatives in Complex Molecule Synthesis
Synthesis of Biologically Active Piperidine (B6355638) Alkaloids and Analogues
The piperidine ring is a ubiquitous structural motif in a vast number of alkaloids, many of which exhibit significant biological activities. The strategic use of N-Boc-2-piperidone and its derivatives has enabled elegant and efficient total syntheses of these complex natural products.
Enantioselective Routes to Natural Products
A significant breakthrough in the use of N-Boc-2-piperidone has been the development of catalytic dynamic resolution (CDR) of its corresponding lithiated species, rac-2-lithio-N-Boc-piperidine. nih.govnih.gov This methodology allows for the highly enantioselective synthesis of 2-substituted piperidines, which are crucial intermediates for a variety of natural products. nih.govnih.govresearchgate.net
The CDR process, often employing a chiral ligand in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), can produce either enantiomer of a desired 2-substituted piperidine with high enantiomeric excess. nih.govnih.gov This method has been successfully applied to the synthesis of several important alkaloids.
For instance, the synthesis of the toxic alkaloid (S)-(-)-Coniine , found in poison hemlock, has been achieved using this approach. nih.govacs.org Similarly, (S)-(+)-Pelletierine , another piperidine alkaloid, has been synthesized enantioselectively through the same catalytic dynamic resolution strategy. nih.govacs.orgnih.gov The local anesthetic (S)-(-)-Ropivacaine has also been synthesized in high enantiomeric purity (er >99:1) utilizing the CDR of N-Boc-2-lithiopiperidine followed by quenching with 2,6-dimethylphenyl isocyanate. nih.govacs.orgthieme-connect.com
Furthermore, this methodology has been extended to the formal synthesis of more complex alkaloids like (-)-Lasubine II and (+)-Cermizine C . nih.govnih.govacs.orgacs.org The synthesis of (-)-Lasubine II, a Lythraceae alkaloid, has been approached through various strategies, with some utilizing intermediates derived from N-Boc-2-piperidone derivatives. acs.orgunigoa.ac.in Likewise, the synthesis of (+)-Cermizine C has been accomplished through pathways that involve enantiopure substituted piperidines originating from N-Boc-2-piperidone chemistry. acs.orgacs.orgnih.gov The versatility of this method is also demonstrated in the synthesis of various Pipecolic Acid Derivatives . nih.govacs.org
Table 1: Enantioselective Synthesis of Natural Products via Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
| Natural Product/Derivative | Key Intermediate from N-Boc-2-piperidone | Synthetic Strategy Highlight | Reference(s) |
| (S)-(-)-Coniine | (S)-N-Boc-2-allylpiperidine | Catalytic Dynamic Resolution (CDR) followed by functional group manipulation. | nih.govacs.orgresearchgate.net |
| (S)-(+)-Pelletierine | (S)-N-Boc-2-acetonylpiperidine | CDR followed by electrophilic quench. | nih.govacs.orgnih.govacs.org |
| (S)-(-)-Ropivacaine | (S)-N-Boc-2-(2,6-dimethylphenylcarbamoyl)piperidine | CDR followed by reaction with an isocyanate. | nih.govacs.orgthieme-connect.com |
| (-)-Lasubine II (Formal Synthesis) | Enantioenriched 2-substituted piperidine | CDR providing a key chiral building block. | nih.govacs.orgnih.govacs.orgunigoa.ac.in |
| (+)-Cermizine C (Formal Synthesis) | Enantioenriched 2-substituted piperidine | CDR providing a key chiral building block. | nih.govacs.orgacs.orgacs.orgnih.gov |
| Pipecolic Acid Derivatives | (R)- or (S)-N-Boc-pipecolic acid | CDR followed by carboxylation. | nih.govacs.org |
Synthesis of Alkaloids with Piperidine Structural Units
Beyond the direct use of N-Boc-2-piperidone, its derivatives, such as enantiopure N-Boc-2-piperidine ethanol (B145695), serve as crucial starting materials for the synthesis of other complex alkaloids. mdpi.comresearchgate.net These derivatives are readily prepared from N-Boc-2-piperidone.
The synthesis of (+)- and (-)-Dumetorine , an alkaloid extracted from Dioscorea dumetorum, has been accomplished starting from the enantiomers of N-Boc-2-piperidine ethanol. mdpi.comresearchgate.net A key step in this synthesis involves an asymmetric allylation reaction to establish a second stereocenter. mdpi.com
Similarly, the enantioselective synthesis of (+)- and (-)-Epidihydropinidine has been achieved using the same N-Boc-2-piperidine ethanol precursors. mdpi.comresearchgate.net A crucial transformation in this synthesis is the Beak's α-lithiation/alkylation of a protected N-Boc-piperidine derivative to introduce a methyl group at the C-6 position. mdpi.comnih.gov
Table 2: Synthesis of Alkaloids from N-Boc-2-piperidone Derivatives
| Alkaloid | Starting Material (Derivative of N-Boc-2-piperidone) | Key Synthetic Step(s) | Reference(s) |
| Dumetorine | Enantiopure N-Boc-piperidine-2-ethanol | Asymmetric allylboration, Ring-closing metathesis. | mdpi.comresearchgate.net |
| Epidihydropinidine | Enantiopure N-Boc-piperidine-2-ethanol | α-lithiation/alkylation of the piperidine ring. | mdpi.comresearchgate.netnih.govclockss.org |
Construction of Pharmaceutical Intermediates and Drug Candidates
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of drug molecules. The synthetic accessibility of diverse piperidine derivatives from N-Boc-2-piperidone makes it an important starting point for the development of new therapeutic agents.
Preparation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogues
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. semanticscholar.orgnih.gov While many synthetic routes to DPP-4 inhibitors exist, the utility of N-Boc-piperidone derivatives has been explored. For example, a novel analogue of the potent DPP-4 inhibitor Alogliptin was synthesized, which features a spirocyclic moiety on the piperidine ring. semanticscholar.orgbeilstein-journals.org Although the reported synthesis started from N-Boc-piperidin-4-one, the strategic importance of substituted piperidine rings in this class of inhibitors highlights the potential for N-Boc-2-piperidone to serve as a scaffold for novel analogues. beilstein-journals.orgnih.govresearchgate.net The development of synthetic routes starting from N-Boc-2-piperidone could provide access to a different chemical space of DPP-4 inhibitors.
Utility in Poly ADP Ribose Polymerase (PARP) Inhibitor Development
Poly ADP ribose polymerase (PARP) inhibitors are targeted cancer therapies. A key structural motif in some PARP inhibitors is a 2-arylpiperidine. rsc.org For instance, piperidine 1 (Figure 1), a potent PARP inhibitor, is a 2-arylpiperidine derivative. rsc.org The synthesis of such compounds can be achieved through the lithiation and substitution of (±)-N-Boc-2-phenylpiperidine, which itself can be prepared from N-Boc-2-piperidone. rsc.org The development of stereoselective methods for the synthesis of these 2,2-disubstituted piperidines is crucial, as different stereoisomers can exhibit significantly different biological activities. rsc.org
Synthesis of Neurokinin 1 (NK1) Antagonists
Neurokinin 1 (NK1) receptor antagonists have applications as antiemetics and antidepressants. The 4-arylaminopiperidine scaffold is a common feature in many NK1 receptor antagonists. uasz.snresearchgate.net Furthermore, 2-arylpiperidines have been identified as lead compounds for orally active NK1 antagonists. rsc.org For example, piperidine 2 (Figure 1), a lead compound for NK1 antagonists, was synthesized via the lithiation-substitution of (±)-N-Boc-2-phenylpiperidine. rsc.orgresearchgate.net The significant difference in activity between diastereomers underscores the importance of stereocontrolled synthesis, a field where N-Boc-2-piperidone chemistry excels. rsc.org Additionally, the asymmetric synthesis of the neurokinin substance P receptor antagonist (-)-L-733,061 has been reported, showcasing the utility of chiral piperidinone derivatives in constructing these complex pharmaceutical agents. acs.org
Table 3: Pharmaceutical Intermediates and Drug Candidates from N-Boc-2-piperidone Derivatives
| Drug Class/Candidate | Key Intermediate/Scaffold | Synthetic Relevance of N-Boc-2-piperidone | Reference(s) |
| DPP-4 Inhibitor Analogues | Substituted aminopiperidines | Potential starting material for novel scaffolds. | semanticscholar.orgbeilstein-journals.orgnih.govresearchgate.net |
| PARP Inhibitors | 2-Arylpiperidines | Precursor to key intermediates like N-Boc-2-phenylpiperidine. | rsc.org |
| NK1 Antagonists | 2-Arylpiperidines, Chiral 3-piperidinols | Precursor to key intermediates like N-Boc-2-phenylpiperidine and other chiral piperidinones. | rsc.orguasz.snresearchgate.netacs.org |
Building Blocks for Janus Kinase 3 (JAK3) Inhibitors and Calcitonin-Gene Related Peptide (CGRP) Modulators
N-Boc-2-piperidone and its derivatives serve as crucial foundational scaffolds in the synthesis of sophisticated therapeutic agents, particularly Janus Kinase 3 (JAK3) inhibitors and Calcitonin-Gene Related Peptide (CGRP) modulators. The piperidine core is a prevalent motif in numerous pharmaceuticals, and its controlled functionalization, often beginning from a piperidone precursor, is key to achieving desired biological activity.
In the development of CGRP receptor antagonists for migraine treatment, derivatives of N-Boc-2-piperidone are pivotal intermediates. For instance, the synthesis of Atogepant, an oral CGRP antagonist, involves the use of N-Boc-3-amino-6-(R)-methyl-5-(S)-(2,3,6-trifluorophenyl)-2-piperidinone. thermofisher.com This intermediate, a substituted version of the core N-Boc-2-piperidone structure, undergoes further chemical modification to yield the final active pharmaceutical ingredient. thermofisher.com Similarly, patents for other CGRP antagonists disclose synthetic routes that rely on "N-Boc-amino piperidinone" intermediates, underscoring the importance of this scaffold in the class. google.com The synthesis of another CGRP antagonist, Ubrogepant, also proceeds through a substituted N-Boc-3-amino-2-piperidinone derivative.
For JAK3 inhibitors, which are instrumental in treating autoimmune diseases like rheumatoid arthritis, the piperidine moiety is a well-established pharmacophore. beilstein-journals.org While various synthetic strategies exist, many rely on the construction of highly substituted piperidine rings. Research into novel analogues has explored the use of N-Boc protected piperidones as starting points for creating spirocyclic derivatives intended as JAK3 inhibitors. beilstein-journals.org The synthesis of Tofacitinib, an FDA-approved JAK inhibitor, requires a complex (3R,4R)-disubstituted piperidine intermediate, a structure whose core can be conceptually traced back to a piperidone scaffold. beilstein-journals.orguantwerpen.be
The following table summarizes representative intermediates derived from the N-Boc-piperidone scaffold used in the synthesis of these drug classes.
| Intermediate Class | Target Drug Class | Example Intermediate | Reference |
| Substituted N-Boc-2-piperidinones | CGRP Modulators | N-Boc-3-amino-6-methyl-5-aryl-2-piperidinone | thermofisher.com |
| Spirocyclic Piperidine Derivatives | JAK3 Inhibitors | Spirocyclic derivatives from N-Boc protected piperidone | beilstein-journals.org |
Application in Combinatorial and Medicinal Chemistry Methodologies
Precursors for Combinatorial Library Synthesis
N-Boc-2-piperidone is recognized as a valuable starting material for creating collections of structurally diverse molecules for high-throughput screening. sigmaaldrich.com Its utility in diversity-oriented synthesis (DOS) and combinatorial chemistry stems from the multiple reaction sites on the piperidone ring, which can be selectively modified to generate a large library of related but distinct compounds from a single, common precursor. beilstein-journals.orgmdpi.com
The general strategy involves using the N-Boc-2-piperidone scaffold and applying various chemical reactions to introduce diversity. This can include modifications at the lactam carbonyl, the alpha-carbon, or other positions on the ring. The Boc protecting group ensures that the nitrogen atom does not interfere with these reactions until its removal is desired, adding another layer of synthetic control. beilstein-journals.org While specific large-scale libraries starting directly from N-Boc-2-piperidone are not extensively detailed in peer-reviewed literature, its properties align with the principles of library synthesis, where versatile scaffolds are key. acs.orgimperial.ac.uk For example, the related N-Boc heterocyclic amino acids are explicitly used in the parallel synthesis of dipeptide libraries. nih.gov The structural rigidity and functional handles of N-Boc-2-piperidone make it an ideal candidate for such endeavors, aiming to explore chemical space and identify novel bioactive agents. sigmaaldrich.commdpi.com
Role in Proteomics Research as Protected Biochemicals
In the field of proteomics, which investigates the function and interaction of proteins, N-Boc-2-piperidone is classified as a useful protected biochemical. scbt.commedchemexpress.com Its primary role is to serve as a stable, non-reactive building block during the multi-step synthesis of complex chemical probes and tools used to study protein function. The tert-butoxycarbonyl (Boc) protecting group is crucial, as it masks the reactive secondary amine, preventing it from participating in unintended side reactions during synthesis. scbt.com This group can be removed under specific acidic conditions when the nitrogen's reactivity is required for a subsequent step.
This principle is demonstrated in the construction of sophisticated tools for chemoproteomics. For example, a piperidine scaffold derived from an N-Boc-piperidine precursor was used to create the recognition element of a chemical probe designed to map protein interaction networks in living cells. rsc.org Similarly, Boc-protected amino acids and peptide fragments are fundamental to the synthesis of activity-based probes (ABPs) that target specific enzymes like the proteasome. nih.gov These probes help in understanding enzyme activity and identifying potential drug targets. The stability and controlled reactivity of N-Boc-2-piperidone and related protected piperidines make them indispensable for building the intricate architectures of these research tools. thermofisher.comscbt.comscbt.com
Synthesis of Diverse 2,2-Disubstituted and 2,4-Disubstituted Piperidines for Drug Discovery
A significant application of N-Boc-piperidone's parent structure, N-Boc-piperidine, is in the stereocontrolled synthesis of highly substituted piperidine rings, which are prevalent in pharmaceuticals. Methodologies starting from N-Boc-piperidine derivatives allow for the precise installation of substituents at various positions, leading to valuable chiral building blocks for drug discovery.
One powerful technique is the asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base, followed by trapping the resulting organolithium intermediate with an electrophile. This process yields highly enantioenriched 2,2-disubstituted piperidines, creating a quaternary stereocenter with excellent control. acs.org This method capitalizes on the fact that the N-Boc group on the piperidine ring rotates rapidly, allowing for efficient and stereoselective lithiation. acs.org
This strategy has been extended to create 2,4-disubstituted piperidines. The synthesis begins with N-Boc-2-aryl-4-methylenepiperidines, which can undergo kinetic resolution. The resulting enantioenriched products can then be further functionalized at both the 2- and 4-positions, providing access to a wide array of structurally diverse and stereochemically defined 2,4-disubstituted piperidines. These fragments are particularly valuable for fragment-based drug discovery (FBDD) programs.
The following table highlights key transformations for creating substituted piperidines.
| Starting Material Type | Key Transformation | Product Class | Significance |
| N-Boc-2-arylpiperidine | Asymmetric lithiation and electrophilic quench | Enantioenriched 2,2-disubstituted piperidines | Creation of quaternary stereocenters |
| N-Boc-2-aryl-4-methylenepiperidine | Kinetic resolution and functionalization | Enantioenriched 2,4-disubstituted piperidines | Access to 3D fragments for FBDD |
| N-Boc-piperidine | Catalytic dynamic resolution of N-Boc-2-lithiopiperidine | Enantioenriched 2,6-disubstituted piperidines | Synthesis of natural product scaffolds |
Utility in Amino Acid and Peptide Coupling Reactions
N-Boc-2-piperidone serves as a key precursor for creating conformationally constrained amino acid surrogates used in peptide chemistry. While the lactam itself is not typically incorporated directly into a peptide chain, it is the synthetic parent of N-Boc-pipecolinic acid, a non-proteinogenic cyclic amino acid. N-Boc-pipecolinic acid is widely used in solid-phase peptide synthesis to introduce rigid bends or turns into a peptide's backbone, which can enhance biological activity, selectivity, and stability against enzymatic degradation. google.comnih.gov
The piperidone ring is a scaffold for dipeptide mimetics. For example, a related 3-aminopiperidin-2,5-dione structure has been synthesized to act as a conformationally constrained surrogate of an Ala-Gly dipeptide. researchgate.net Such surrogates are designed to mimic the secondary structures of peptides, like β-turns, which are often crucial for receptor binding but are inherently flexible and unstable in natural peptides. By replacing a dipeptide unit with a rigid cyclic structure derived from a piperidone core, medicinal chemists can lock the peptide into its bioactive conformation. worldscientific.comacs.org
Furthermore, recent research has shown that piperidine rings within peptides can be chemically modified through electrochemical ring-opening, introducing novel functionalities like aldehydes for further conjugation or modification. thieme-connect.com This highlights the versatility of the piperidine scaffold, originating from precursors like N-Boc-2-piperidone, as a tool for creating peptides with tailored properties.
Computational and Spectroscopic Studies on N Boc Piperidine Systems
Quantum Chemical Calculations for Mechanistic Insight
Quantum chemical calculations, particularly those employing post-Hartree-Fock methods, are instrumental in elucidating complex reaction mechanisms involving N-Boc-piperidine intermediates. acs.org These computational approaches allow for the investigation of transient species and transition states that are difficult or impossible to observe experimentally.
Research has utilized these methods to gain mechanistic insights into various transformations. For instance, in the context of photoredox-catalyzed reactions, calculations can help identify the lowest energy configurations of radical intermediates and map the reaction coordinates for processes like hydrogen atom transfer (HAT). acs.org Studies on the lithiation of N-Boc-piperidine have shown that computational analysis can explain observed reactivity patterns. For example, the higher activation energy for the deprotonation of N-Boc-piperidine compared to its five-membered ring analogue, N-Boc-pyrrolidine, was elucidated through computational studies, explaining the slower reaction rate observed experimentally. whiterose.ac.uk These calculations can model the interaction between the substrate, reagents like organolithiums, and chiral ligands, providing a detailed picture of the reaction pathway at an atomic level. acs.orgwhiterose.ac.uk
Key findings from quantum chemical calculations include:
Activation Energy Prediction : Calculations have successfully predicted that the activation energy for proton removal from N-Boc-piperidine is 2-3 kcal/mol higher than for N-Boc-pyrrolidine, correlating with experimental observations of slower lithiation rates. whiterose.ac.uk
Intermediate Geometry : The geometry of key intermediates, such as the conformation of radical species and their interaction with co-catalysts through hydrogen bonding, can be accurately modeled. acs.org
Reaction Pathway Mapping : Computational methods can trace the energy profile of a reaction, identifying transition states and determining rate-limiting steps, such as the influence of deprotonation in certain catalytic cycles. acs.org
Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity
Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for studying N-Boc-piperidine systems due to its balance of accuracy and computational cost. researchgate.net DFT studies provide profound insights into reaction pathways and are particularly powerful in predicting and explaining stereoselectivity. acs.orgnih.gov
In the context of asymmetric lithiation of N-Boc-piperidines, DFT calculations have been used to model the transition states of deprotonation. By comparing the energies of competing diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. For example, studies on the lithiation of N-Boc-2-aryl-4-methylenepiperidines used DFT to determine that the rate of rotation of the N-Boc group is fast, meaning the presence of multiple rotamers does not hinder the lithiation chemistry. acs.orgnih.gov Furthermore, DFT calculations have been instrumental in understanding the ligand-controlled regioselectivity in palladium-catalyzed arylations of N-Boc-piperidine, indicating that the reductive elimination step is selectivity-determining. researchgate.net
DFT has also been applied to the study of nucleophilic addition reactions to cyclic N-acyliminium ions derived from N-Boc-piperidines. beilstein-journals.org The calculations, consistent with experimental NMR data, helped elucidate the conformation of the N-acyliminium ion intermediates, thereby explaining the high trans-diastereoselectivity observed in their reactions with various nucleophiles. beilstein-journals.org
Table 1: Selected DFT Calculation Findings on N-Boc-Piperidine Reactions
| System / Reaction | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Lithiation of N-Boc-piperidine | DFT | Activation energy for deprotonation is higher than for N-Boc-pyrrolidine. | whiterose.ac.uk |
| Lithiation of N-Boc-2-aryl-4-methylenepiperidine | DFT | Rate of rotation of the N-Boc group is fast under reaction conditions. | acs.orgnih.gov |
| Pd-catalyzed arylation of N-Boc-piperidine | DFT | Reductive elimination step is selectivity-determining for α- vs. β-arylation. | researchgate.net |
Advanced Spectroscopic Analysis for Reaction Monitoring and Structural Elucidation
In situ Infrared (IR) spectroscopy, often referred to as ReactIR, is a powerful process analytical technology used for real-time monitoring of chemical reactions. rsc.orgresearchgate.net This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling, providing critical data for reaction optimization. acs.org
In the study of N-Boc-piperidine chemistry, in situ IR has been particularly valuable for optimizing sensitive reactions like lithiation. nih.gov For instance, researchers used in situ IR to monitor the lithiation of N-Boc-2-phenylpiperidine. acs.org The spectroscopic monitoring revealed that the rotation of the tert-butoxycarbonyl (Boc) group is significantly faster in the 2-lithiated piperidine (B6355638) compared to its pyrrolidine (B122466) analogue. acs.orgnih.gov This insight explained why low yields were obtained for the pyrrolidine system at -78 °C and guided the identification of optimal reaction conditions (n-BuLi in THF at -50 °C for 5-30 minutes) for achieving high yields. acs.orgnih.gov By observing the change in characteristic IR bands over time, the rate of lithiation can be accurately assessed, enabling precise control over the reaction. whiterose.ac.uk
Table 2: Application of In Situ IR in N-Boc-Piperidine Lithiation
| Compound System | Technique | Observation | Significance | Reference |
|---|---|---|---|---|
| N-Boc-2-phenylpiperidine | In Situ IR (ReactIR) | Fast rotation of the Boc group in the 2-lithiated intermediate. | Explained differences in reactivity compared to the pyrrolidine analogue. | acs.orgnih.gov |
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, including variable-temperature (VT) NMR experiments, is a primary tool for investigating dynamic processes such as conformational changes and stereoisomerism. copernicus.orgwikipedia.org In N-Boc-piperidine systems, a key dynamic process is the hindered rotation around the N-C(O) amide bond of the Boc group, which often leads to the presence of distinct rotamers (rotational isomers) that can be observed by NMR at low temperatures. acs.org
Studies combining VT ¹H NMR spectroscopy with DFT calculations have successfully determined the rotational barriers of the Boc group in N-Boc-2-phenylpiperidine. acs.orgnih.gov For the piperidine system, the half-life for this rotation was found to be very short, approximately 4 seconds at -78 °C. acs.orgnih.gov This rapid interconversion means that even if one rotamer is more reactive, the equilibrium is quickly re-established, preventing a loss of reactivity. This finding is crucial for understanding the stereochemical outcome of reactions, such as asymmetric deprotonation, where the conformational state of the substrate can influence selectivity. acs.orgnih.gov DNMR provides quantitative data on the energetics of these conformational changes, which is essential for building accurate computational models of reaction pathways. nih.govcopernicus.org
Table 3: Dynamic NMR and DFT Findings on Boc-Group Rotation
| Compound System | Method | Parameter Determined | Value | Reference |
|---|---|---|---|---|
| N-Boc-2-phenylpiperidine | VT ¹H NMR & DFT | Half-life (t₁/₂) of Boc rotation at -78 °C | ~4 seconds | acs.orgnih.gov |
| N-Boc-2-phenylpyrrolidine | VT ¹H NMR & DFT | Half-life (t₁/₂) of Boc rotation at -78 °C | ~10 hours | acs.orgnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Enantioselective Methodologies for N-Boc-2-piperidone Synthesis
The synthesis of enantiomerically pure piperidines is a significant challenge in medicinal chemistry, as the stereochemistry of these structures often dictates their biological activity. acs.orgrsc.org Future research is increasingly focused on developing novel enantioselective methods for the synthesis of N-Boc-2-piperidone and its derivatives.
One promising approach is the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, researchers have explored kinetic resolution of N-Boc-2-arylpiperidines using chiral bases like n-BuLi with (-)-sparteine (B7772259) or its (+)-sparteine surrogate. acs.orgrsc.org This method allows for the separation of enantiomers by selectively deprotonating one enantiomer of the starting material. rsc.org Further development in this area could involve the design of new, more efficient chiral ligands and catalysts to improve enantiomeric ratios and yields. acs.orgrsc.org
Another avenue of exploration is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.govnih.gov This technique has shown great promise in the highly enantioselective synthesis of 2-substituted piperidines. nih.govnih.gov The development of new ligands for CDR could expand the scope of this methodology to a wider range of electrophiles, leading to the synthesis of diverse and complex chiral piperidine (B6355638) structures. nih.gov The application of these methods has already led to the asymmetric synthesis of natural products like the tobacco alkaloid anabasine. nih.govresearchgate.net
Green Chemistry Approaches and Sustainable Synthetic Routes for Piperidone Derivatives
In line with the growing emphasis on sustainable chemical manufacturing, the development of green synthetic routes for piperidone derivatives is a critical area of research. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One strategy involves the use of environmentally benign solvents and catalysts. For example, research has demonstrated the use of deep eutectic solvents (DES) like glucose-urea as a greener reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.net This method offers advantages over volatile organic solvents and has shown good product yields. researchgate.net Similarly, zinc chloride has been used as a non-toxic and water-soluble catalyst for the synthesis of piperidine-2,6-dione derivatives in ethanol (B145695), providing a mild and efficient procedure. derpharmachemica.com
Electrochemistry is also emerging as a powerful tool for the green synthesis of piperidine derivatives. Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor offers a facile and efficient method that eliminates the need for expensive or toxic reagents. beilstein-journals.org This approach has been successfully used to synthesize both pyrrolidine (B122466) and piperidine derivatives. beilstein-journals.org Further research in this area could focus on optimizing reaction conditions and expanding the substrate scope to create a wider variety of piperidone-based compounds.
Expansion of Synthetic Utility in Advanced Natural Product and Drug Discovery Programs
N-Boc-2-piperidone and its derivatives are valuable intermediates in the synthesis of complex natural products and in drug discovery programs. guidechem.com The piperidine ring is a common structural motif in many biologically active molecules, including alkaloids and pharmaceutical agents. derpharmachemica.comajchem-a.com
The development of new synthetic methodologies, particularly those that allow for precise control over stereochemistry, will significantly expand the utility of N-Boc-2-piperidone in these areas. acs.orgrsc.org For example, the ability to synthesize enantiomerically pure 2-substituted piperidines opens up possibilities for creating novel analogs of existing drugs with improved efficacy and reduced side effects. rsc.org
Furthermore, the functionalization of the piperidone ring at various positions allows for the creation of diverse molecular scaffolds for drug discovery. acs.org For instance, the synthesis of 3-amino-2-piperidones has been explored for the development of conformationally restricted renin inhibitors. nih.gov The continued exploration of new reactions and transformations involving N-Boc-2-piperidone will undoubtedly lead to the discovery of new and potent therapeutic agents. ajchem-a.comclinmedkaz.org The development of novel analogues of existing drugs, such as the DPP-4 inhibitor Alogliptin, by introducing structural modifications to the piperidine ring is an active area of research. beilstein-journals.org
Integration of Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Advanced computational modeling is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of synthetic routes. In the context of N-Boc-2-piperidone chemistry, computational methods can be used to:
Predict Reaction Stereoselectivity: Density functional theory (DFT) calculations can be employed to understand the mechanisms of enantioselective reactions and to predict the stereochemical outcome. nih.govacs.org This information is crucial for the design of new chiral catalysts and for optimizing reaction conditions to achieve high enantiomeric excesses.
Model Reaction Pathways: Computational studies can help to elucidate complex reaction mechanisms, such as the rotation of the Boc group in N-Boc-2-lithiated piperidines, which can influence reactivity and selectivity. nih.govacs.org
Design Novel Inhibitors: Computer-aided drug design (CADD) techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to design new piperidone-based inhibitors with improved binding affinities and biological activities. nih.govnih.govnih.gov These methods can predict the interaction of molecules with their biological targets, guiding the synthesis of more potent and selective drug candidates. nih.govnih.govnih.gov For instance, computational approaches have been used to investigate the inhibitory potential of piperidine derivatives against SARS-CoV-2 protein targets. nih.gov
The integration of these computational tools with experimental work will accelerate the discovery and development of new synthetic methodologies and novel piperidone-based compounds with important applications in medicine and beyond.
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-Boc-2-piperidone, and how do reaction conditions influence yield?
N-Boc-2-piperidone is typically synthesized via Boc protection of piperidone derivatives. A common approach involves treating 2-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or DCM) and temperature (0–25°C) critically affect reaction efficiency. For example, reports Boc protection of 4-piperidone derivatives at 73–77°C with yields >98% using THF as a solvent . Reaction progress should be monitored via TLC or NMR to optimize stoichiometry and avoid overprotection.
Which analytical techniques are most reliable for characterizing N-Boc-2-piperidone purity and structural integrity?
Key methods include:
- ¹H/¹³C NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and piperidone ring conformation .
- HPLC : Assess purity (>98% as per ) using reverse-phase C18 columns and UV detection at 210–220 nm .
- Melting Point : Compare observed values (e.g., 130–133°C for Boc-piperidinecarboxylic acid derivatives) with literature data to detect impurities .
How should researchers handle purification challenges specific to N-Boc-2-piperidone?
Recrystallization from ethyl acetate/hexane mixtures is effective for removing unreacted starting materials. For polar byproducts, flash chromatography with silica gel (eluent: 10–30% EtOAc in hexane) is recommended. highlights the use of gradient elution to isolate Boc-protected intermediates with >98% purity .
Advanced Research Questions
How can stereoselective synthesis of N-Boc-2-piperidone enantiomers be achieved, and what chiral catalysts are effective?
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, and describe Boc-protected (R)- and (S)-piperidinecarboxylic acids synthesized using asymmetric hydrogenation with Ru-BINAP catalysts (>95% enantiomeric excess) . Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry validates enantiopurity.
How should researchers resolve contradictions in spectroscopic data for N-Boc-2-piperidone derivatives?
Discrepancies in NMR or MS data often arise from tautomerism or solvation effects. Strategies include:
- Variable Temperature NMR : Probe dynamic equilibria in piperidone ring conformers .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., ’s crystal structure data for Boc-piperidinecarboxylic acid derivatives) .
- Cross-Validation : Compare data across multiple batches and independent replicates (see ’s emphasis on iterative data analysis) .
What mechanistic insights guide the design of N-Boc-2-piperidone in peptide mimetics or organocatalysis?
The Boc group enhances solubility and steric shielding in peptide synthesis. In organocatalysis, the piperidone ring’s chair conformation influences transition-state stabilization. notes applications in β-turn mimetics, where Boc protection prevents undesired nucleophilic reactions during solid-phase synthesis . Computational studies (DFT or MD simulations) can model steric and electronic effects .
How can the PICO framework be applied to optimize experimental designs for N-Boc-2-piperidone studies?
Using PICO (Population, Intervention, Comparison, Outcome):
- Population : N-Boc-2-piperidone derivatives (e.g., ’s (R)- and (S)-enantiomers) .
- Intervention : Varying reaction parameters (e.g., solvent, catalyst loading).
- Comparison : Yield/purity vs. traditional methods (e.g., ’s Boc-4-piperidone synthesis) .
- Outcome : Improved enantioselectivity or reduced byproduct formation .
Methodological Considerations
What criteria ensure rigorous formulation of research questions for N-Boc-2-piperidone studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Ensure access to Boc-protected intermediates (e.g., ’s catalogued derivatives) .
- Novel : Explore understudied applications (e.g., ’s electronic materials) .
- Relevant : Align with drug discovery or catalysis trends ( ’s peptide synthesis focus) .
How can researchers mitigate biases in data interpretation for N-Boc-2-piperidone?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
